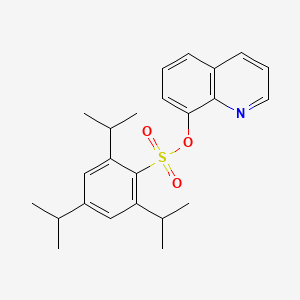
Quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of a quinoline ring attached to a benzenesulfonate group, which is further substituted with three isopropyl groups at the 2, 4, and 6 positions of the benzene ring
作用機序
Target of Action
Related compounds such as n-(quinolin-8-yl)methanesulfonamide have been shown to target methionine aminopeptidase in escherichia coli .
Mode of Action
It’s worth noting that the compound’s structure allows it to form intermolecular hydrogen bonds, linking the amino group to the aromatic ring . This property could potentially facilitate its interaction with its targets.
Result of Action
A related process involving n-(quinolin-8-yl)amides and acetone/acetonitrile under microwave-accelerated cross-dehydrogenative-coupling (cdc) conditions has been reported to generate corresponding 5-acetonated/acetonitriled n-(quinolin-8-yl)amides .
Action Environment
It’s worth noting that the compound’s structure allows it to form intermolecular hydrogen bonds, which could potentially be influenced by environmental factors such as ph and temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate typically involves the reaction of quinoline with 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common bases used in this reaction include pyridine or triethylamine. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
Quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonic acid.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline or benzenesulfonate derivatives.
科学的研究の応用
Quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
Quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate: Similar structure with a morpholine sulfonyl group.
Quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate: Similar structure with a sulfamoyl group.
Uniqueness
Quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate is unique due to the presence of three isopropyl groups on the benzenesulfonate moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline-based sulfonates and may contribute to its specific applications and effects .
特性
IUPAC Name |
quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3S/c1-15(2)19-13-20(16(3)4)24(21(14-19)17(5)6)29(26,27)28-22-11-7-9-18-10-8-12-25-23(18)22/h7-17H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFZQJXLFXZUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2961080.png)
![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2961081.png)
![(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione](/img/new.no-structure.jpg)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2961083.png)

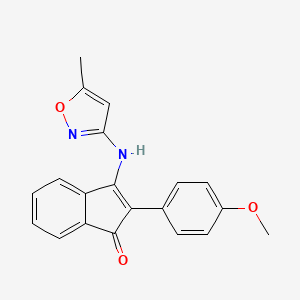
![3-{[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2961091.png)
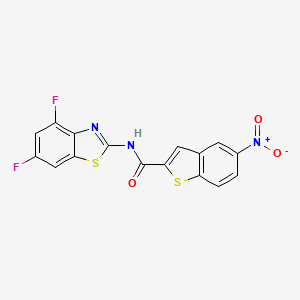
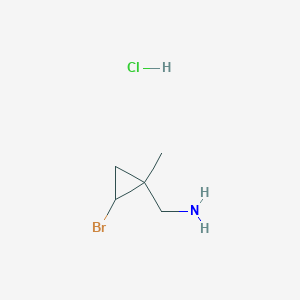
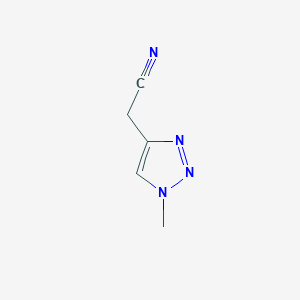
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2961096.png)
![ethyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2961099.png)
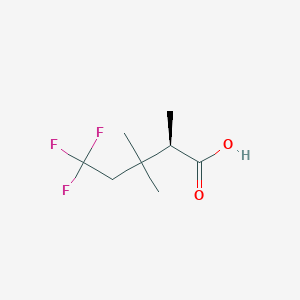
![2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2961103.png)
